5'-Iodo-2',2,2,2-tetrafluoroacetophenone
Description
This compound is part of a broader class of fluorinated and iodinated aromatic ketones, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science. The compound is commercially available in quantities ranging from 1g to 25g, with pricing reflecting its specialized nature (e.g., 1g at €338.00) .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-5-iodophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4IO/c9-6-2-1-4(13)3-5(6)7(14)8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYSUKAOQKBZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233506 | |
| Record name | 2,2,2-Trifluoro-1-(2-fluoro-5-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-65-4 | |
| Record name | 2,2,2-Trifluoro-1-(2-fluoro-5-iodophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886502-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(2-fluoro-5-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Iodo-2’,2,2,2-tetrafluoroacetophenone typically involves the iodination of 2’,2,2,2-tetrafluoroacetophenone. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for 5’-Iodo-2’,2,2,2-tetrafluoroacetophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The iodine atom in 5’-Iodo-2’,2,2,2-tetrafluoroacetophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, although this is less frequently observed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include azides, cyanides, or other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
5’-Iodo-2’,2,2,2-tetrafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and other biological processes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Iodo-2’,2,2,2-tetrafluoroacetophenone involves its ability to participate in various chemical reactions due to the presence of reactive iodine and fluorine atoms. These atoms can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or synthetic chemistry.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Acetophenone Derivatives
*Molecular weight inferred from substituents and analogous compounds.
Stability and Handling
- Thermal Stability: Fluorinated acetophenones generally exhibit higher thermal stability than their non-fluorinated counterparts. For example, 2,2,2,3'-Tetrafluoroacetophenone has a BP of ~282°C, comparable to the dichloro-fluoro analog .
- Hygroscopicity: Unlike compounds like 2'-Fluoro-4'-hydroxyacetophenone (which contains a hydroxyl group), 5'-Iodo-2',2,2,2-tetrafluoroacetophenone is less prone to hydrolysis due to the absence of labile protons .
Commercial and Industrial Relevance
- Cost Factors: The iodine substituent contributes to the higher cost of 5'-Iodo-2',2,2,2-tetrafluoroacetophenone (€338.00/g) compared to non-iodinated analogs like 5'-Fluoro-2'-(trifluoromethyl)acetophenone (€225.00/g) .
- Pharmaceutical Applications: Fluorinated and iodinated acetophenones are pivotal in synthesizing active pharmaceutical ingredients (APIs). For instance, 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone is a key intermediate in the production of sarolaner, an ectoparasiticide .
Biological Activity
5'-Iodo-2',2,2,2-tetrafluoroacetophenone is a fluorinated aromatic compound notable for its potential biological activities. This article reviews the existing research on its biological properties, including antimicrobial and anticancer effects, and discusses its mechanisms of action, relevant case studies, and synthesis methods.
5'-Iodo-2',2,2,2-tetrafluoroacetophenone is characterized by the following structural features:
- Iodine Atom : Enhances lipophilicity and may influence biological interactions.
- Tetrafluoroacetophenone Framework : The presence of fluorine atoms contributes to unique chemical reactivity and stability.
The biological activity of 5'-iodo-2',2,2,2-tetrafluoroacetophenone is believed to involve several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cellular processes.
- Cell Membrane Permeability : The fluorinated structure can enhance membrane permeability, allowing better interaction with intracellular targets.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Antimicrobial Activity
Research has indicated that 5'-iodo-2',2,2,2-tetrafluoroacetophenone exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In vitro Studies : Cell line assays have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Mechanistic Insights : The compound has been shown to activate caspase pathways and modulate signaling pathways associated with cancer cell survival.
Case Studies
- Antimicrobial Efficacy : A study reported that 5'-iodo-2',2,2,2-tetrafluoroacetophenone exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.
- Cancer Cell Line Analysis : In another study focusing on breast cancer cell lines (MCF-7), treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its role in promoting programmed cell death.
Synthesis Methods
The synthesis of 5'-iodo-2',2,2,2-tetrafluoroacetophenone typically involves:
- Substitution Reactions : Utilizing iodo compounds in reactions with tetrafluoroacetophenone derivatives under controlled conditions.
- Fluorination Techniques : Employing reagents capable of introducing fluorine atoms into aromatic systems.
Data Summary Table
| Property | Observation |
|---|---|
| Molecular Formula | C9H4F4I |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Activity | Induces apoptosis in MCF-7 breast cancer cells |
| Synthesis Method | Substitution reactions with iodo compounds |
| Mechanism of Action | Enzyme inhibition, ROS generation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
